1-methylquinoline-2,4(1H,3H)-dione - 61469-95-2

1-methylquinoline-2,4(1H,3H)-dione

Catalog Number: EVT-442903
CAS Number: 61469-95-2
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“1-methylquinoline-2,4(1H,3H)-dione” is a chemical compound that is part of the quinoline family . Quinoline-based compounds have been studied for their potential as α-glucosidase inhibitors .

Synthesis Analysis

The synthesis of quinoline-based compounds involves the use of various catalysts and reagents . For instance, a series of novel quinoline-based-benzo[d]imidazole derivatives were synthesized from aldehydes, 2-hydroxynaphthalene1,4dione, and 6-aminouracil in the presence of nano ZnO under an aqueous admicellar system at 80 °C .

Molecular Structure Analysis

The molecular structure of “1-methylquinoline-2,4(1H,3H)-dione” and similar compounds has been confirmed through various analytical techniques such as elemental analysis, 1H NMR, 13C NMR, IR, and MS analysis .

Chemical Reactions Analysis

Quinoline-based compounds have been shown to exhibit significant α-glucosidase inhibition . This suggests that they may undergo chemical reactions with α-glucosidase, a catalytic hydrolase enzyme .

Chemical Reactions Analysis

1-Methylquinoline-2,4(1H,3H)-dione participates in a key three-component reaction involving condensation with aromatic aldehydes and either malononitrile or cyanoacetic ester []. This reaction, mediated by 1,8-diazabicyclo[5.4.0]undec-7-en-8-ium acetate ([DBU][Ac]) as a task-specific ionic liquid, efficiently yields dihydropyrano[3,2-c]quinolones.

Applications

The primary application of 1-methylquinoline-2,4(1H,3H)-dione lies in its utility as a synthon for synthesizing diversely substituted dihydropyrano[3,2-c]quinolones []. These compounds exhibit a range of biological activities, making them valuable for medicinal chemistry research.

Dihydropyrano[3,2-c]quinolones

Relevance: Dihydropyrano[3,2-c]quinolones are formed using 1-methylquinoline-2,4(1H,3H)-dione as a starting material in a one-pot, multi-component synthesis. This reaction involves the condensation of 1-methylquinoline-2,4(1H,3H)-dione with aromatic aldehydes and either malononitrile or cyanoacetic ester in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene acetate ([DBU][Ac]) as a task-specific ionic liquid .

5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione Derivatives

Compound Description: These compounds represent a series of pyrimidine derivatives synthesized and evaluated for their anti-proliferative and antioxidant activities . Specifically, compounds 4j and 4k within this series displayed promising anti-proliferative effects against the HepG2 cell line. Furthermore, compounds 4e, 4i, 4j, 4o, and 4r exhibited notable antioxidant capabilities, as demonstrated by ABTS and DPPH radical scavenging assays.

Relevance: Although structurally different from 1-methylquinoline-2,4(1H,3H)-dione, these derivatives share a core pyrimidine-2,4(1H,3H)-dione moiety, highlighting the significance of this structural motif in medicinal chemistry and its potential for yielding compounds with diverse biological activities. The presence of this shared core structure suggests potential similarities or relationships in their chemical reactivity or biological profiles with 1-methylquinoline-2,4(1H,3H)-dione .

N1,N3-bis-substituted Quinazoline-2,4(1H,3H)-dione Derivatives

Compound Description: This series of compounds features two guanidine moieties attached to the quinazoline-2,4(1H,3H)-dione core and was investigated for NHE-1 inhibitory, anti-inflammatory, antiplatelet, intraocular pressure-lowering, and antiglycating activities . Notably, compound 3a emerged as a potent NHE-1 inhibitor and also displayed antiplatelet and intraocular pressure-reducing effects. Another derivative, compound 4a, exhibited promising anti-inflammatory properties by inhibiting NO synthesis and IL-6 secretion in murine macrophages.

Relevance: These compounds share the quinazoline-2,4(1H,3H)-dione core with 1-methylquinoline-2,4(1H,3H)-dione, underscoring the versatility of this scaffold in medicinal chemistry for exploring diverse biological activities. The variations in substitution patterns on the quinazoline ring provide insights into structure-activity relationships and can guide the design of more potent and selective compounds derived from 1-methylquinoline-2,4(1H,3H)-dione .

3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione (4)

Compound Description: This uracil derivative was synthesized through a four-component reaction involving 2-chloro-1-phenylethan-1-one, cyclohexyl isocyanate, p-toluidine, and carbon monoxide in the presence of a palladium catalyst .

Relevance: The synthesis of this compound highlights the utility of pyrimidine-2,4(1H,3H)-dione, a core structure present in 1-methylquinoline-2,4(1H,3H)-dione, as a building block in multi-component reactions. The reaction involves the formation of a β-ketoacylpalladium intermediate, which undergoes subsequent reactions with the isocyanate and amine components, leading to the formation of the pyrimidine-2,4(1H,3H)-dione ring . This example further emphasizes the versatility of this structural motif in organic synthesis and its potential for generating diverse chemical libraries.

Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety

Compound Description: This series of compounds was developed as PARP-1/2 inhibitors for cancer treatment. These compounds exhibit notable potency against both PARP-1 and PARP-2 enzymes . For instance, Cpd36 demonstrated remarkable inhibitory activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM) and, interestingly, also against PARP-7 (IC50 = 0.21 nM) with high selectivity over other PARP isoforms.

Relevance: Structurally, these compounds share the quinazoline-2,4(1H,3H)-dione core with 1-methylquinoline-2,4(1H,3H)-dione, highlighting the importance of this core structure in medicinal chemistry. The addition of a piperizinone moiety introduces a new dimension to the structure and contributes to the potent PARP-1/2 inhibitory activity observed in these derivatives. Understanding the structure-activity relationships within this series could provide insights for designing novel PARP inhibitors based on the 1-methylquinoline-2,4(1H,3H)-dione scaffold .

1-Benzylquinazoline-2,4(1H,3H)-dione Derivatives

Compound Description: This series of 1-benzylquinazoline-2,4(1H,3H)-dione derivatives was designed as potential VEGFR-2 inhibitors for anticancer therapy . Among them, compounds 11b, 11e, and 11c demonstrated significant anticancer activity against HepG2, HCT-116, and MCF-7 cells, comparable to sorafenib.

Relevance: The structural similarity of these compounds, particularly the shared quinazoline-2,4(1H,3H)-dione core, with 1-methylquinoline-2,4(1H,3H)-dione is noteworthy. These compounds highlight the potential of modifying the quinazoline ring system, such as introducing benzyl substituents at the N1 position, for enhancing anticancer activity. Such modifications can be explored in the context of 1-methylquinoline-2,4(1H,3H)-dione to develop novel anticancer agents .

6-Methyl-3-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound is a thietanyl derivative of pyrimidine-2,4(1H,3H)-dione, synthesized and studied for its potential to influence free radical oxidation processes .

Relevance: The study investigating 6-methyl-3-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione provides valuable insights into the effects of structural modifications on the biological activity of pyrimidine-2,4(1H,3H)-dione derivatives. This compound shares the core pyrimidine-2,4(1H,3H)-dione structure with 1-methylquinoline-2,4(1H,3H)-dione, highlighting the potential of this scaffold for developing compounds with antioxidant properties. The study's focus on free radical oxidation processes is particularly relevant, as these processes are implicated in various pathological conditions. Understanding the structure-activity relationships of pyrimidine-2,4(1H,3H)-dione derivatives in the context of oxidative stress can guide the development of new therapeutic agents based on the 1-methylquinoline-2,4(1H,3H)-dione framework .

6-Chloro-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione

Compound Description: This compound, synthesized and characterized using spectroscopic techniques (1H NMR, 13C NMR, FT-IR, and HRMS) and single-crystal X-ray diffraction, highlights the structural diversity possible within the pyrimidine-2,4(1H,3H)-dione scaffold .

Relevance: This compound, sharing the core pyrimidine-2,4(1H,3H)-dione structure with 1-methylquinoline-2,4(1H,3H)-dione, emphasizes the potential for modifying this scaffold with various substituents to explore a wider range of biological activities. The study's use of DFT calculations to investigate the compound's physicochemical properties can be extended to derivatives of 1-methylquinoline-2,4(1H,3H)-dione, aiding in the rational design of new compounds with tailored properties .

6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione

Compound Description: This pyrimidine-2,4-dione derivative has been studied both experimentally and theoretically using FT-IR, FT-Raman, and density functional theory (DFT) calculations to understand its vibrational spectral properties, molecular geometry, and electronic characteristics .

Relevance: This compound, sharing the core pyrimidine-2,4(1H,3H)-dione structure with 1-methylquinoline-2,4(1H,3H)-dione, exemplifies how structural modifications, like the introduction of a (2-methylphenyl)sulfanyl group, can influence the physicochemical properties of the pyrimidine-2,4(1H,3H)-dione scaffold. The insights from the DFT calculations performed on this compound can guide further investigations into the electronic properties and reactivity of 1-methylquinoline-2,4(1H,3H)-dione and its derivatives .

1-((2R,4aR,6R,7R,7aR)-2-Isopropoxy-2-oxidodihydro-4H,6H-spiro[furo[3,2-d][1,3,2]dioxaphosphinine-7,2'-oxetan]-6-yl)pyrimidine-2,4(1H,3H)-dione (JNJ-54257099)

Compound Description: JNJ-54257099 is a cyclic phosphate ester prodrug designed to deliver 2'-deoxy-2'-spirooxetane uridine triphosphate (8) for HCV inhibition. Although it shows no direct anti-HCV activity, it's metabolized into the active compound 8, a potent inhibitor of HCV NS5B polymerase .

Relevance: While JNJ-54257099 is structurally quite different from 1-methylquinoline-2,4(1H,3H)-dione, it highlights the use of pyrimidine-2,4(1H,3H)-dione as a building block in the design of nucleotide prodrugs. This showcases the versatility of this moiety in medicinal chemistry and its potential application in developing prodrugs for various therapeutic targets, potentially inspiring similar strategies for 1-methylquinoline-2,4(1H,3H)-dione-based compounds .

6,7-Dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This series of compounds was efficiently synthesized via a one-pot reaction utilizing 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione and various primary amines. The proposed mechanism suggests a [, ]-hydrogen shift in the starting pyrimidine, forming a reactive diene intermediate. This diene then undergoes a cycloaddition with an imine (formed in situ from the formyl group and amine) to yield the final pyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones .

Relevance: The synthesis of 6,7-dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones highlights a method for annulating a pyrimidine ring onto an existing pyrimidine-2,4(1H,3H)-dione scaffold, a key structural element in 1-methylquinoline-2,4(1H,3H)-dione. This strategy demonstrates the potential for expanding the structural diversity and complexity of 1-methylquinoline-2,4(1H,3H)-dione derivatives, potentially leading to compounds with distinct biological activities .

Properties

CAS Number

61469-95-2

Product Name

1-methylquinoline-2,4(1H,3H)-dione

IUPAC Name

1-methylquinoline-2,4-dione

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-5H,6H2,1H3

InChI Key

CLYBXZIOLFPNSX-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(=O)C2=CC=CC=C21

Canonical SMILES

CN1C(=O)CC(=O)C2=CC=CC=C21

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.